beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride
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Overview
Description
beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride: is a chemical compound with the molecular formula C11H14N2 • HCl and a molecular weight of 210.7 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their biological activities and are widely used in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride is used as a building block for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor for the synthesis of bioactive molecules .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the indole derivative .
Comparison with Similar Compounds
1H-Indole-3-ethanamine, α-methyl-: This compound has a similar structure but with a different substitution pattern on the indole ring.
1H-Indole-3-ethanamine, N-methyl-: This compound has a methyl group attached to the nitrogen atom of the indole ring.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has methoxy and dimethyl groups attached to the indole ring.
Uniqueness: beta-Methyl-1H-Indole-3-ethanamine Monohydrochloride is unique due to its specific substitution pattern and its potential biological activities. The presence of the beta-methyl group and the ethanamine side chain distinguishes it from other indole derivatives and may contribute to its unique properties and applications .
Properties
Molecular Formula |
C11H15ClN2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11;/h2-5,7-8,13H,6,12H2,1H3;1H |
InChI Key |
REFZTIWVELBEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CNC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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